molecular formula C14H15F2N3O2 B11745182 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11745182
M. Wt: 295.28 g/mol
InChI Key: JIYCMNFZNOZVKV-UHFFFAOYSA-N
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Description

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core, substituted with a pyrazole ring and a difluoroethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzoic acid core. The difluoroethyl group is introduced through a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic applications due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The difluoroethyl group and pyrazole ring play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid
  • 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

Uniqueness

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

2-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H15F2N3O2/c15-13(16)9-19-6-5-11(18-19)8-17-7-10-3-1-2-4-12(10)14(20)21/h1-6,13,17H,7-9H2,(H,20,21)

InChI Key

JIYCMNFZNOZVKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NN(C=C2)CC(F)F)C(=O)O

Origin of Product

United States

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